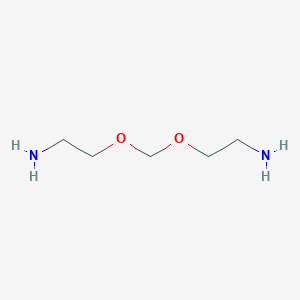
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with oxygen and nitrogen atoms at the first and third positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-oxazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-amino-2-methylpropanol with diethyl oxalate followed by cyclization can yield the desired oxazole derivative.
Industrial Production Methods
Industrial production of methyl (2-methyl-1,3-oxazol-4-yl)acetate may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The choice of solvents, catalysts, and purification techniques are critical factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl (2-methyl-1,3-oxazol-4-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of biological targets, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate can be compared with other oxazole derivatives such as:
- Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
- Methyl (2-methyl-5-phenyl-1,3-oxazol-4-yl)acetate
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C7H9NO3 |
|---|---|
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate |
InChI |
InChI=1S/C7H9NO3/c1-5-8-6(4-11-5)3-7(9)10-2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
UGRUQEPTKMIXCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CO1)CC(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Nitrodibenzo[b,d]thiophen-4-ol](/img/structure/B8701954.png)
![7-Chloro-2-(2,3-dimethoxyphenyl)furo[3,2-b]pyridine](/img/structure/B8701960.png)




![N-[5-oxo-1-(2,4,6-trichlorophenyl)-2-pyrazolin-3-yl]acetamide](/img/structure/B8701984.png)
